GSK-3 inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de la glycogène synthase kinase 3 1 est un composé conçu pour inhiber l’activité de la glycogène synthase kinase 3, une sérine/thréonine kinase impliquée dans divers processus cellulaires. La glycogène synthase kinase 3 joue un rôle crucial dans la régulation du métabolisme du glucose, de la prolifération cellulaire, de la différenciation et de l’apoptose. L’inhibition de la glycogène synthase kinase 3 a un potentiel thérapeutique dans le traitement de maladies telles que le cancer, la maladie d’Alzheimer et le diabète .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’inhibiteur de la glycogène synthase kinase 3 1 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et la réaction de couplage finale. Une voie de synthèse courante implique l’utilisation d’inhibiteurs compétitifs du substrat, qui sont conçus pour interagir avec le site de liaison du substrat de la glycogène synthase kinase 3 . Les conditions réactionnelles comprennent souvent l’utilisation de solvants organiques, de catalyseurs et de paramètres spécifiques de température et de pression pour optimiser le rendement et la pureté.

Méthodes de production industrielle : La production industrielle de l’inhibiteur de la glycogène synthase kinase 3 1 peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes garantissent une qualité constante et un rendement élevé tout en minimisant les déchets et les coûts de production. L’utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le produit final avec la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L’inhibiteur de la glycogène synthase kinase 3 1 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité inhibitrice.

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l’utilisation d’atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de l’inhibiteur de la glycogène synthase kinase 3 1 avec une puissance et une sélectivité accrues. Ces dérivés sont souvent testés pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

L’inhibiteur de la glycogène synthase kinase 3 1 a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé pour étudier le rôle de l’enzyme dans diverses voies biochimiques. En biologie, il aide à élucider les mécanismes de la signalisation cellulaire et de la régulation. En médecine, l’inhibiteur de la glycogène synthase kinase 3 1 est étudié pour son potentiel à traiter des maladies telles que le cancer, la maladie d’Alzheimer et le diabète en modulant l’activité de la glycogène synthase kinase 3 .

Applications De Recherche Scientifique

Neurodegenerative Diseases

GSK-3 inhibitors have shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Abnormal activation of GSK-3 leads to hyperphosphorylation of tau proteins, a hallmark of Alzheimer's pathology. Research indicates that GSK-3 inhibitor 1 can attenuate tau hyperphosphorylation and enhance neuronal survival in models of Alzheimer’s disease.

Case Study: SAR502250

A selective GSK-3 inhibitor, SAR502250, was tested in P301L human tau transgenic mice. The results demonstrated a significant reduction in tau hyperphosphorylation and neuronal cell death following administration of the compound, highlighting its potential for neuroprotection in Alzheimer’s disease models .

Cancer Treatment

GSK-3 inhibitors have also been investigated for their anti-cancer properties. Studies have shown that inhibition of GSK-3 can induce apoptosis and differentiation in various cancer cell lines.

Case Study: 9-ING-41

In renal cancer models, the maleimide-based GSK-3 inhibitor 9-ING-41 exhibited potent antiproliferative activity. The mechanism involved cell cycle arrest and autophagy induction due to impaired glucose metabolism. In vivo studies confirmed its antitumor efficacy in subcutaneous renal cell carcinoma xenografts .

Table 1: Summary of GSK-3 Inhibitors and Their Applications

| Inhibitor | Target Disease | Mechanism of Action | Key Findings |

|---|---|---|---|

| SAR502250 | Alzheimer’s Disease | Reduces tau hyperphosphorylation | Attenuates neuronal death in tau transgenic mice |

| 9-ING-41 | Renal Cancer | Induces apoptosis and autophagy | Significant tumor growth inhibition in xenograft models |

| Tideglusib | Myotonic Dystrophy | Modulates muscle repair processes | Clinical trials ongoing for efficacy |

| AR-A014418 | Bipolar Disorder | Alters mood regulation pathways | Exhibits anti-depressive effects in animal models |

Metabolic Disorders

The role of GSK-3 inhibitors extends to metabolic disorders as well. Inhibition of GSK-3 has been associated with improved insulin signaling and glucose homeostasis.

Case Study: Insulin Sensitivity

Studies have shown that GSK-3 inhibitors enhance insulin sensitivity and promote glycogen synthesis in skeletal muscle cells. This effect is crucial for managing type II diabetes and obesity-related conditions .

Mécanisme D'action

L’inhibiteur de la glycogène synthase kinase 3 1 exerce ses effets en se liant au site de liaison du substrat de la glycogène synthase kinase 3, empêchant ainsi la phosphorylation des protéines cibles. Cette inhibition perturbe diverses voies de signalisation impliquées dans la prolifération cellulaire, la différenciation et l’apoptose. Les cibles moléculaires de l’inhibiteur de la glycogène synthase kinase 3 1 comprennent des protéines clés telles que la β-caténine, la tau et les substrats du récepteur de l’insuline .

Comparaison Avec Des Composés Similaires

L’inhibiteur de la glycogène synthase kinase 3 1 est unique par rapport aux autres inhibiteurs de la glycogène synthase kinase 3 en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent le tidéglusil, l’elraglusil et les dérivés de l’indirubine. Ces composés inhibent également la glycogène synthase kinase 3 mais peuvent différer dans leurs sites de liaison, leur sélectivité et leurs applications thérapeutiques .

Références

Activité Biologique

GSK-3 (glycogen synthase kinase 3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, including GSK-3 inhibitor 1, have garnered attention for their potential therapeutic applications in conditions such as cancer, diabetes, and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

GSK-3 is involved in multiple signaling pathways, and its inhibition can lead to significant biological effects. This compound functions primarily by competing with ATP for binding to the enzyme, effectively blocking its activity. This inhibition results in the modulation of downstream targets involved in critical pathways such as insulin signaling and cell differentiation.

Key Mechanisms:

- Phosphorylation Regulation : Inhibition of GSK-3 leads to the hyperphosphorylation of various substrates, altering their activity and stability .

- Cell Cycle Modulation : GSK-3 inhibition can induce cell cycle arrest in specific cancer cells, promoting differentiation and apoptosis .

- Metabolic Effects : It has been shown to influence glucose metabolism by enhancing insulin signaling pathways .

Biological Effects

The biological effects of this compound have been studied across different cell types and conditions. Below are some notable findings:

Table 1: Summary of Biological Effects of this compound

Case Study 1: Acute Myeloid Leukemia

In a preclinical study, the combination of this compound with 1,25-dihydroxyvitamin D3 demonstrated enhanced differentiation in AML cells. The study reported that this combination therapy led to a significant increase in the percentage of cells undergoing monocytic differentiation compared to controls. Importantly, six out of seven primary AML samples showed improved differentiation when treated with both agents .

Case Study 2: FLT3-ITD Mutant Cells

Another investigation focused on cells harboring FLT3-ITD mutations. Treatment with GSK-3 inhibitors resulted in a distinct reduction in cell viability and induced G1-phase cell cycle arrest. The study provided insights into the potential use of GSK-3 inhibitors as a therapeutic strategy for AML patients with specific genetic backgrounds .

Research Findings

Recent studies have elucidated the diverse roles of GSK-3 inhibitors beyond cancer treatment. For instance:

- Neurodegenerative Diseases : Research indicated that GSK-3 inhibitors could protect neurons from degeneration by modulating autophagic processes, suggesting potential applications in diseases like Alzheimer's .

- Metabolic Disorders : In diabetic models, GSK-3 inhibition improved glucose metabolism by enhancing insulin receptor signaling pathways, indicating its role in managing Type 2 diabetes mellitus (T2DM) .

Propriétés

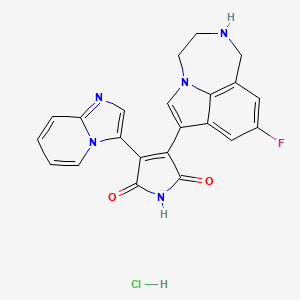

IUPAC Name |

3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXAOCQHGIGIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.